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Compound of Interest

Compound Name:
Triprolidine hydrochloride

monohydrate

Cat. No.: B1683668 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the crystal and molecular

structure of the antihistaminic drug Triprolidine hydrochloride monohydrate. The information

is based on single-crystal X-ray diffraction studies, offering a comprehensive resource for

professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Crystallographic Data and Structure Refinement
The crystal structure of Triprolidine hydrochloride monohydrate was determined to

understand its three-dimensional conformation, which is crucial for its interaction with the H1-

receptor. The compound crystallizes in the monoclinic space group P21/c.[1][2][3] Key

crystallographic data and refinement details are summarized below.
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Parameter Value

Empirical Formula C₁₉H₂₂N₂·HCl·H₂O

Molecular Weight 332.88 g/mol

Crystal System Monoclinic

Space Group P21/c

Molecules per Unit Cell (Z) 4

Unit Cell Dimensions

a 14.777(2) Å[1][2][3]

b 9.5785(8) Å[1][2][3]

c 13.099(1) Å[1][2][3]

β 90.48(2)°[1][2][3]

Radiation CuKα

2θ max for data collection 129°[2][3]

Final R factors

R (unweighted) 0.051[1][2][3]

R (weighted) 0.077[1][2][3]

Molecular Geometry and Conformation
The analysis reveals specific conformational features of the Triprolidine molecule. The

presence of a double bond introduces significant rigidity to the central prop-1-ene chain.[1] The

spatial arrangement of the aromatic rings (2-pyridyl and p-tolyl) relative to this chain is a key

structural characteristic. The protonated tertiary nitrogen atom of the pyrrolidine ring is involved

in hydrogen bonding with the chloride ion, which in turn is connected to other chloride ions via

hydrogen bonds with water molecules.[1][2]
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Selected Geometric Parameters Value

Dihedral Angles

2-pyridyl ring to double bond plane 29.7°[1][2][3]

p-tolyl system to double bond plane 55.3°[1][2][3]

Inter-aryl (pyridyl-tolyl) 106.5°[1][2][3]

Average Bond Distances (e.s.d. 0.004 Å)

Benzene ring C-C 1.384 Å[1]

Pyridyl ring C-C 1.378 Å[1]

Average Error Estimates (e.s.d.)

Distances (Cl-X, X-X) 0.003 Å[1]

Distances (X-H) 0.03 Å[1]

Angles (X-X-X) 0.2°[1]

Experimental Protocols
The following section details the methodologies employed in the crystal structure analysis of

Triprolidine hydrochloride monohydrate.

Crystallization
Single crystals of suitable quality for X-ray diffraction were obtained through a slow cooling

method. A warm solution of Triprolidine hydrochloride monohydrate in anisole was prepared

and allowed to cool gradually, leading to the formation of well-defined crystals.[1]

X-ray Data Collection
A Picker FACS-1 diffractometer was used for the alignment of the crystal and for obtaining

refined unit cell constants.[1] The intensity data were collected using copper K-alpha (CuKα)

radiation.[2][3] Data were collected up to a 2θ angle of 129°.[2][3] Out of 3123 reciprocal lattice

points measured, 2516 (approximately 80%) were classified as observed reflections.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://www.researchgate.net/publication/237855463_The_Crystal_and_Molecular_Structure_of_the_Antihistaminic_Drug_Triprolidine_Hydrochloride_Monohydrate_trans-1-p-Tolyl-1-2-pyridyl-3-1-pyrrolidino-prop-1-ene
https://cdnsciencepub.com/doi/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://www.researchgate.net/publication/237855463_The_Crystal_and_Molecular_Structure_of_the_Antihistaminic_Drug_Triprolidine_Hydrochloride_Monohydrate_trans-1-p-Tolyl-1-2-pyridyl-3-1-pyrrolidino-prop-1-ene
https://cdnsciencepub.com/doi/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://www.researchgate.net/publication/237855463_The_Crystal_and_Molecular_Structure_of_the_Antihistaminic_Drug_Triprolidine_Hydrochloride_Monohydrate_trans-1-p-Tolyl-1-2-pyridyl-3-1-pyrrolidino-prop-1-ene
https://cdnsciencepub.com/doi/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://www.benchchem.com/product/b1683668?utm_src=pdf-body
https://www.benchchem.com/product/b1683668?utm_src=pdf-body
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://www.researchgate.net/publication/237855463_The_Crystal_and_Molecular_Structure_of_the_Antihistaminic_Drug_Triprolidine_Hydrochloride_Monohydrate_trans-1-p-Tolyl-1-2-pyridyl-3-1-pyrrolidino-prop-1-ene
https://cdnsciencepub.com/doi/10.1139/v74-268
https://www.researchgate.net/publication/237855463_The_Crystal_and_Molecular_Structure_of_the_Antihistaminic_Drug_Triprolidine_Hydrochloride_Monohydrate_trans-1-p-Tolyl-1-2-pyridyl-3-1-pyrrolidino-prop-1-ene
https://cdnsciencepub.com/doi/10.1139/v74-268
https://cdnsciencepub.com/doi/pdf/10.1139/v74-268
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Determination and Refinement
The crystal structure was solved and subsequently refined. The refinement process resulted in

a final unweighted R factor of 0.051 and a weighted R factor of 0.077.[1][2][3] The positions of

the hydrogen atoms were also determined and included in the refinement.[1]

Visualized Experimental Workflow
The logical flow from sample preparation to final structure determination is a critical aspect of

crystallographic analysis. The following diagram illustrates this workflow.
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Caption: Experimental workflow for the crystal structure analysis of Triprolidine HCl

monohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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